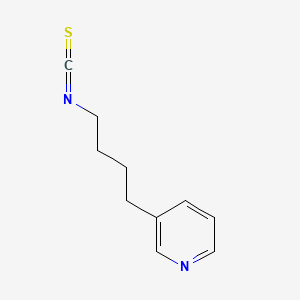

4-(3-Pyridyl)butyl isothiocyanate

Description

Significance of Isothiocyanates as Bioactive Compounds

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds recognized for their diverse biological effects. nih.govnih.gov Found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress, they are responsible for the characteristic pungent flavor of these plants. nih.govnih.gov In recent years, extensive research has highlighted the role of ITCs as potent bioactive agents with a range of health-promoting properties. oup.com

Scientific investigations have demonstrated that isothiocyanates possess anticarcinogenic, anti-inflammatory, and neuroprotective properties. nih.gov Their ability to modulate multiple cellular pathways makes them a subject of intense study in the field of chemoprevention. oup.comnih.gov For instance, ITCs can influence the activity of phase I and phase II biotransformation enzymes, which are crucial for detoxifying carcinogens and other harmful substances. nih.govresearchgate.net By inhibiting phase I enzymes that activate pro-carcinogens and inducing phase II enzymes that facilitate their excretion, isothiocyanates can help protect cells from DNA damage. nih.gov

Furthermore, some isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell cycle progression, thereby impeding tumor growth. nih.gov Their anti-inflammatory effects are often attributed to their ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The versatile bioactivities of isothiocyanates have established them as a significant class of phytochemicals in biochemical and medical research. nih.gov

Overview of Glucosinolate Hydrolysis and Isothiocyanate Formation

Isothiocyanates are not present in their active form in intact plants. Instead, they exist as precursor molecules called glucosinolates. chemrxiv.org Glucosinolates are sulfur-containing glucosides that are stored in the plant's vacuoles, physically separated from the enzyme myrosinase. chemrxiv.org

When the plant tissue is damaged, for example, by chewing or cutting, the cellular compartments are disrupted, allowing myrosinase to come into contact with glucosinolates. chemrxiv.org Myrosinase then catalyzes the hydrolysis of the glucosinolate molecule, cleaving the glucose group. nih.gov This reaction produces an unstable intermediate, an aglycone, which then spontaneously rearranges to form an isothiocyanate. nih.govacs.org The specific structure of the side chain (R-group) of the parent glucosinolate determines the type of isothiocyanate formed. chemrxiv.org

The conditions under which this hydrolysis occurs, such as pH, can influence the nature of the final product. nih.gov While isothiocyanates are the primary products at neutral pH, other compounds like nitriles can be formed under acidic conditions. nih.gov This enzymatic process is the fundamental pathway for the production of bioactive isothiocyanates from their inert glucosinolate precursors.

Contextualization of 4-(3-Pyridyl)butyl Isothiocyanate within the Broader Class of Arylalkyl Isothiocyanates

This compound is a synthetic arylalkyl isothiocyanate of particular interest due to its structural similarity to the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). oup.comcaymanchem.com NNK is a well-established pro-carcinogen that requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects, primarily in the lung. nih.govnih.gov

The research focus on this compound is largely based on the hypothesis that it can act as a competitive inhibitor of NNK metabolism. The shared 3-pyridylbutyl structure suggests that it may bind to the active sites of the same enzymes that activate NNK, thereby preventing the formation of carcinogenic metabolites.

This concept is supported by extensive structure-activity relationship studies on other arylalkyl isothiocyanates. For example, phenethyl isothiocyanate (PEITC), found in watercress, and other synthetic arylalkyl isothiocyanates with varying alkyl chain lengths, such as 4-phenylbutyl isothiocyanate (PBITC), have demonstrated significant inhibitory effects on NNK-induced lung tumorigenesis in animal models. oup.comnih.gov Research has shown that the length of the alkyl chain in arylalkyl isothiocyanates is a critical determinant of their inhibitory potency against NNK bioactivation. nih.govnih.gov Specifically, longer alkyl chains, as seen in PBITC and 6-phenylhexyl isothiocyanate (PHITC), have been associated with greater inhibitory activity compared to PEITC. oup.comnih.gov

Moreover, studies on synthetic pyridyl isothiocyanates, such as 2-(2-pyridyl) ethyl ITC, have indicated that the presence of the pyridyl ring can enhance biological activity compared to naturally occurring isothiocyanates like sulforaphane. nih.govacs.org This highlights the potential significance of the pyridyl moiety in the bioactivity of these compounds. Given that this compound combines the pyridyl group with a butyl isothiocyanate side chain, it represents a targeted synthetic compound designed to specifically interfere with the metabolic activation of a major tobacco carcinogen.

The table below summarizes the inhibitory effects of several arylalkyl isothiocyanates on the metabolic activation of NNK, providing a comparative context for the potential efficacy of compounds like this compound.

| Isothiocyanate Compound | Abbreviation | Structure | Key Research Finding |

| Phenethyl isothiocyanate | PEITC | Phenyl-(CH₂)₂-NCS | A natural ITC that inhibits NNK-induced lung tumorigenesis by blocking its metabolic activation. nih.gov |

| 4-Phenylbutyl isothiocyanate | PBITC | Phenyl-(CH₂)₄-NCS | A synthetic ITC that shows greater inhibition of NNK bioactivation in rats and mice compared to PEITC. oup.comnih.gov |

| 6-Phenylhexyl isothiocyanate | PHITC | Phenyl-(CH₂)₆-NCS | A synthetic ITC with potent competitive inhibition of NNK oxidation in mouse lung microsomes. oup.comnih.gov |

| 2-(2-Pyridyl) ethyl isothiocyanate | PY-ITC | 2-Pyridyl-(CH₂)₂-NCS | A synthetic pyridyl ITC that suppressed cancerous cell growth at lower concentrations than the natural ITC sulforaphane. nih.govacs.org |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK | 3-Pyridyl-CO-(CH₂)₂-N(CH₃)N=O | A potent tobacco-specific carcinogen that requires metabolic activation. nih.govcaymanchem.com |

Structure

3D Structure

Properties

CAS No. |

133920-07-7 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3-(4-isothiocyanatobutyl)pyridine |

InChI |

InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2 |

InChI Key |

JAXGAWNOAHDBJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCN=C=S |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 4 3 Pyridyl Butyl Isothiocyanate

Methodologies for Isothiocyanate Synthesis from Amine Precursors

The conversion of primary amines to isothiocyanates is a cornerstone of synthetic organic chemistry. For pyridyl-containing compounds, this transformation involves specific challenges and requires tailored approaches. The most common route proceeds through a dithiocarbamate (B8719985) intermediate, formed by the reaction of the primary amine with carbon disulfide, which is then desulfurized to yield the isothiocyanate.

This process typically begins with the treatment of the amine with carbon disulfide (CS₂) in the presence of a suitable base to form the dithiocarbamate salt. This intermediate is then immediately treated with a desulfurizing agent in the same reaction vessel to produce the final isothiocyanate product. scholaris.canih.gov This streamlined approach is effective for a range of pyridyl isothiocyanates and avoids the handling of potentially unstable intermediates. scholaris.ca The entire sequence, from amine to isothiocyanate, can be carried out in a single reaction vessel, making it a practical and efficient strategy. nih.gov

The synthesis of isothiocyanates from pyridyl amines is notably more difficult than from their aryl amine counterparts. nih.gov This difficulty stems from the reduced nucleophilicity of the amino group when attached to an electron-deficient pyridine (B92270) ring. The electron-withdrawing nature of the pyridine ring decreases the electron density on the nitrogen atom of the amine, making it a weaker nucleophile.

This lower nucleophilicity impedes the initial and crucial step of the synthesis: the nucleophilic attack of the amine on carbon disulfide to form the dithiocarbamic acid intermediate. nih.gov Consequently, methods that are highly effective for synthesizing alkyl or electron-rich aryl isothiocyanates often prove to be inefficient for pyridyl-substituted analogs, resulting in low yields or requiring harsh reaction conditions. scholaris.canih.gov

To overcome the challenges posed by the low nucleophilicity of pyridyl amines, specific reagents and reaction conditions have been developed. The choice of base and desulfurizing agent is critical for the successful formation of the dithiocarbamate salt and its subsequent conversion to the isothiocyanate.

A widely used two-step, one-pot procedure employs carbon disulfide and a base to form the dithiocarbamate, which is then decomposed using a desulfurizing agent. nih.gov Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been established as an effective and environmentally friendly desulfurizing agent for this purpose. scholaris.ca The selection of the base is of decisive importance; bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH) have been successfully used to facilitate the formation of the dithiocarbamate salt from the pyridyl amine precursor. scholaris.canih.gov Alternative desulfurization reagents include di-tert-butyl dicarbonate (Boc₂O), which offers the advantage of producing volatile byproducts that are easily removed. chemrxiv.org

The table below summarizes typical reagents and conditions used in a one-pot synthesis of pyridyl isothiocyanates.

| Step | Reagents | Base | Solvent | Conditions |

| 1. Dithiocarbamate Formation | Amine, Carbon Disulfide (CS₂) | DABCO or NaH | THF or DMF | Room Temperature |

| 2. Desulfurization | Iron(III) Chloride (FeCl₃·6H₂O) | - | Water/Organic | Room Temperature |

Design and Synthesis of Analogs and Metabolites for Mechanistic Studies

To investigate the mechanism of action and structure-activity relationships (SAR) of 4-(3-pyridyl)butyl isothiocyanate, various analogs and potential metabolites are synthesized. The design of these analogs often involves systematic modification of the parent structure to probe the importance of different chemical features. For instance, the length of the alkyl chain connecting the pyridine ring and the isothiocyanate group can be varied to determine its influence on biological activity. oup.comresearchgate.net Analogs such as 2-(3-pyridyl)ethyl isothiocyanate or 6-(3-pyridyl)hexyl isothiocyanate could be synthesized to assess whether a shorter or longer chain enhances or diminishes the compound's effects.

The synthesis of potential metabolites is equally important for understanding the compound's fate in vivo. Based on the known metabolism of the structurally similar tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and other isothiocyanates, key metabolites of this compound are predicted to include:

4-(3-pyridyl)-1-butanol : The product of carbonyl reduction. This metabolite, analogous to the NNK metabolite NNAL, can be synthesized through standard reduction of a corresponding carboxylic acid or aldehyde precursor. researchgate.netnih.gov

Pyridine N-oxide derivatives : Oxidation of the pyridine nitrogen is a common metabolic pathway for nicotine and its derivatives. nih.gov

Glutathione (B108866) (GSH) conjugates : Isothiocyanates are well-known to be metabolized via the mercapturic acid pathway, which begins with conjugation to glutathione. nih.govoup.com The synthesis of the glutathione conjugate involves the direct reaction of this compound with glutathione in a suitable solvent system. nih.gov These synthetic metabolites serve as authentic standards for identifying and quantifying metabolites in biological samples.

Radiosynthesis and Labeling Strategies for Metabolic Tracing

To trace the distribution, metabolism, and excretion of this compound in vivo, isotopically labeled versions are indispensable. These strategies generally fall into two categories: radiosynthesis for imaging techniques like Positron Emission Tomography (PET) and stable isotope labeling for analysis by mass spectrometry or NMR. nih.govmdpi.com

Radiosynthesis for PET Imaging: For PET, a short-lived positron-emitting radionuclide, most commonly carbon-11 (¹¹C, t½ ≈ 20.4 min), is incorporated into the molecule. nih.govnih.gov A plausible radiosynthesis of [¹¹C]this compound could involve several approaches:

¹¹C-Methylation: A precursor molecule, such as a desmethylpyridyl analog, could be synthesized and then labeled using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to introduce the ¹¹C label onto the pyridine ring or an appropriate position on the butyl chain. nih.govnih.gov

Labeling via [¹¹C]Carbon Disulfide: A more direct approach would be to use cyclotron-produced [¹¹C]carbon disulfide ([¹¹C]CS₂) in the one-pot synthesis described in section 2.1. scholaris.ca Reacting the precursor amine, 4-(3-pyridyl)butan-1-amine, with [¹¹C]CS₂ would directly incorporate the ¹¹C label into the isothiocyanate moiety.

Stable Isotope Labeling: For metabolic flux analysis and quantitative studies using mass spectrometry, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) are used. nih.gov A ¹³C-labeled version of this compound could be synthesized using commercially available ¹³C-labeled starting materials in the synthetic route for the pyridyl or butyl portion of the molecule. For example, the synthesis could start from a ¹³C-labeled pyridine derivative. These stable isotope-labeled compounds serve as ideal internal standards for quantification in biological matrices and allow for unambiguous tracking of metabolic pathways. nih.gov Another approach involves tritium (³H) labeling, which can be achieved through methods like catalytic tritiation or tritide reduction of a suitable precursor, providing a high specific activity label for sensitive detection in pharmacokinetic studies. mdpi.com

Structure Activity Relationship Sar Studies for Pyridyl Isothiocyanates

Influence of Alkyl Chain Length and Substituents on Biological Activity

The length of the alkyl chain separating the pyridyl group from the isothiocyanate functional group, as well as the presence of other substituents, plays a critical role in determining the compound's biological activity. These structural modifications can significantly impact enzyme modulation, cell growth inhibition, and the metabolism of carcinogens.

The length of the alkyl chain in arylalkyl isothiocyanates is a key determinant of their ability to modulate the activity of enzymes, particularly cytochrome P450 (CYP) isozymes, which are involved in the metabolism of various compounds, including carcinogens.

Research has demonstrated a clear correlation between the alkyl chain length of arylalkyl isothiocyanates and their inhibitory potency against CYP enzymes. Generally, an increase in the alkyl chain length leads to enhanced inhibitory activity up to a certain point. For instance, studies on a series of arylalkyl isothiocyanates showed that increasing the chain length from one carbon (benzyl isothiocyanate, BITC) up to six carbons (6-phenylhexyl isothiocyanate, PHITC) resulted in a progressive increase in the inhibition of pentoxyresorufin O-dealkylase (PROD) and ethoxyresorufin O-deethylase (EROD) activities, which are markers for CYP2B1 and CYP1A1/1A2 activity, respectively. oup.com However, a further increase in chain length to eight or ten carbons led to a decline in inhibitory potency. oup.com

A study on the effects of phenyl isothiocyanate (PITC), benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and phenylpropyl isothiocyanate (PPITC) on hamster liver cytochrome P-450 activity also found that the inhibitory potency generally corresponded with the length of the alkyl chain. nih.gov These isothiocyanates inhibited both N-oxidation and α-hydroxylation of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), as well as the hydroxylation of testosterone. nih.gov

In a more detailed in vitro study using rat and mouse lung microsomes, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of NNK oxidation than phenethyl isothiocyanate (PEITC). nih.gov PHITC was identified as a particularly potent competitive inhibitor of NNK oxidation in mouse lung microsomes, with very low apparent K(i) values of 11-16 nM. nih.gov

| Compound | Alkyl Chain Length | Target Enzyme/Process | Effect |

| Benzyl isothiocyanate (BITC) | 1 | CYP2B1 (PROD), CYP1A1/2 (EROD) | Inhibition |

| Phenethyl isothiocyanate (PEITC) | 2 | CYP2B1 (PROD), CYP1A1/2 (EROD) | Stronger inhibition than BITC |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | Hamster liver CYPs | Stronger inhibition than PEITC |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | NNK Oxidation | More potent inhibitor than PEITC |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | NNK Oxidation, CYP2B1, CYP1A1/2 | Most potent inhibitor in the series |

| 8-Phenyloctyl isothiocyanate (POITC) | 8 | CYP2B1 (PROD), CYP1A1/2 (EROD) | Decreased inhibition vs. PHITC |

| 10-Phenyldecyl isothiocyanate (PDITC) | 10 | CYP2B1 (PROD), CYP1A1/2 (EROD) | Decreased inhibition vs. PHITC |

Isothiocyanates are known to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). The structural features of these compounds, including the alkyl chain length, can influence their cytotoxic and pro-apoptotic activities.

A synthetic novel isothiocyanate, 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC), was found to suppress cancerous cell growth and proliferation at lower concentrations than the well-studied sulforaphane. nih.gov This highlights the importance of the side chain in the bioactivity of isothiocyanates. nih.gov

Studies on various cancer cell lines have shown that isothiocyanates like allyl-ITC (AITC), benzyl-ITC (BITC), and phenethyl-ITC (PEITC) can rapidly induce growth inhibition. nih.gov The inhibitory effects of these compounds were observed after only a 3-hour exposure and were largely time-independent, which is significant given the rapid clearance of isothiocyanates in the body. nih.gov These isothiocyanates were found to modulate multiple cellular targets involved in proliferation, including disrupting mitochondrial membrane potential, activating multiple caspases, arresting the cell cycle, and inducing differentiation. nih.gov

Furthermore, a comparison between phenylalkyl isothiocyanates (ITCs) and their selenium analogs, phenylalkyl isoselenocyanates (ISCs), revealed that the efficacy of both series in inhibiting cancer cell growth generally increased with increasing alkyl chain length. nih.gov The ISC compounds were generally more potent than their corresponding ITC analogs in inhibiting cell proliferation and inducing apoptosis. nih.govsigmaaldrich.com For example, in UACC 903 human melanoma cells, a dose-dependent increase in caspase-3/7 activity was observed for both ITCs and ISCs, with the longer alkyl chain derivatives of ISCs being particularly effective inducers of apoptosis. nih.gov

| Compound | Cell Line | Effect |

| 2-(2-Pyridyl) ethyl ITC (PY-ITC) | Prostate cancer cells | Suppressed cell growth and proliferation at lower concentrations than sulforaphane |

| Allyl-ITC (AITC) | Various cancer cell lines | Rapidly induced growth inhibition |

| Benzyl-ITC (BITC) | Various cancer cell lines | Rapidly induced growth inhibition |

| Phenethyl-ITC (PEITC) | Various cancer cell lines | Rapidly induced growth inhibition |

| Phenylalkyl ITCs (increasing chain length) | Melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer cell lines | Increased efficacy in inhibiting cell growth |

| Phenylalkyl ISCs (increasing chain length) | Melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer cell lines | Increased efficacy in inhibiting cell growth, more potent than ITCs |

A crucial aspect of the chemopreventive activity of isothiocyanates is their ability to inhibit the metabolic activation of carcinogens and thereby reduce the formation of DNA adducts, which are critical initiating events in carcinogenesis. The length of the alkyl chain in arylalkyl isothiocyanates has been shown to be a significant factor in this protective effect.

Studies have consistently demonstrated that increasing the alkyl chain length of arylalkyl isothiocyanates enhances their ability to inhibit lung tumorigenesis induced by the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). In A/J mice, a clear trend of increasing inhibition of NNK-induced lung neoplasia was observed with increasing alkyl chain length. nih.gov

For example, pretreatment with phenethyl isothiocyanate (PEITC) resulted in a 64% reduction in lung tumor multiplicity. nih.gov However, 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) were even more effective, decreasing tumor multiplicity by 96%. nih.gov In contrast, phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC), which have shorter or no alkyl chains, had no significant effect on NNK-induced lung neoplasia. nih.gov

The inhibitory effect on tumorigenesis is directly related to the inhibition of NNK metabolic activation and subsequent DNA adduct formation. The formation of pyridyloxobutyl (POB)-DNA adducts is considered a key step in NNK-induced tumorigenesis. Isothiocyanates with longer alkyl chains are more potent inhibitors of the cytochrome P450 enzymes responsible for this activation. nih.gov

| Isothiocyanate | Alkyl Chain Length | Inhibition of NNK-Induced Lung Tumor Multiplicity in A/J Mice |

| Phenyl isothiocyanate (PITC) | 0 | No significant effect |

| Benzyl isothiocyanate (BITC) | 1 | No significant effect |

| Phenethyl isothiocyanate (PEITC) | 2 | 64% reduction |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | 96% reduction |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 96% reduction |

Role of the Pyridyl Moiety in Specific Interactions and Selectivity

While the alkyl chain length is crucial, the nature of the aromatic ring also significantly influences the biological activity and selectivity of isothiocyanates. The presence of a pyridyl moiety, as in 4-(3-pyridyl)butyl isothiocyanate, confers distinct properties compared to a phenyl group.

A study comparing a synthetic 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC) to the well-known sulforaphane demonstrated that PY-ITC suppressed cancerous cell growth and proliferation at lower concentrations. nih.gov This suggests that the pyridyl group can enhance the anticancer activity of the isothiocyanate. The study also revealed that while both compounds elicited similar biological responses in prostate cells, PY-ITC altered a greater number of genes and to a greater extent, highlighting the importance of the isothiocyanate side chain in bioactivity. nih.gov

The electron-deficient nature of the pyridine (B92270) ring can also play a role in the compound's mechanism of action. For example, 3-pyridyl-isothiocyanate was identified as a potent hydrogen sulfide (B99878) (H₂S) donor. This activity is attributed to the electron-withdrawing inductive and mesomeric effects of the nitrogen atom in the pyridine ring, which facilitates the chemical reactions leading to H₂S release.

Stereochemical Aspects of Isothiocyanate Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. In the case of isothiocyanates, the presence of a stereogenic center can lead to enantiomers with different biological potencies.

The development of enantioselective high-performance liquid chromatography (HPLC) methods allows for the separation and analysis of individual enantiomers of chiral isothiocyanates, which is crucial for studying their specific biological effects. nih.gov Such studies are essential to fully understand the structure-activity relationships of chiral isothiocyanates and to develop more effective and specific therapeutic agents.

Advanced Research Methodologies and Models in Isothiocyanate Studies

In Vitro Cell Culture Models

In vitro models are fundamental for initial screenings and mechanistic studies of isothiocyanates, providing a controlled environment to dissect cellular and molecular pathways without the complexities of a whole organism.

A variety of human cancer cell lines are employed to study the effects of isothiocyanates on carcinogenesis. These cell lines, derived from different tissues, allow researchers to investigate tissue-specific effects and common molecular targets. For instance, studies on isothiocyanates structurally related to 4-(3-Pyridyl)butyl isothiocyanate have utilized prostate (PC-3, DU145), liver (HepG2), and colon (HT-29) cancer cell lines to explore their anticancer potential. nih.goviiarjournals.org

Research on these cell lines has demonstrated that various isothiocyanates can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate signaling pathways critical for cancer cell survival and proliferation. nih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in DU145 and HepG2 cells in a dose-dependent manner. iiarjournals.org In PC-3 cells, isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) have been observed to inhibit NF-κB, a key signaling pathway in cancer, by preventing the phosphorylation of IκB kinases. nih.gov While 3-butenyl isothiocyanate was found to be ineffective in the DU145 cell line, it showed inhibitory effects on the migration of PC-3 cells. spandidos-publications.com

Interactive Table:

To better mimic the complex tumor microenvironment, researchers are increasingly moving beyond traditional 2D monolayer cultures to more advanced co-culture and three-dimensional (3D) cell models. These systems allow for the study of heterotypic cell-cell interactions, such as those between cancer cells and stromal or immune cells, which are crucial in tumor progression and response to therapy.

While specific studies employing co-culture or 3D models for this compound are not prominent, these methodologies are standard in modern cancer research. 3D models, such as spheroids or organoids, replicate the natural tumor architecture, including gradients of oxygen and nutrients, which can influence drug efficacy and cellular responses. Co-culture systems can be used to investigate how an isothiocyanate might affect the interplay between different cell types within a tumor, offering more physiologically relevant insights than single-cell-type models.

In Vivo Animal Models for Mechanistic Insights

In vivo animal models are indispensable for understanding the systemic effects of isothiocyanates, including their metabolism, biodistribution, and efficacy in a whole organism.

Rodent models are extensively used to study the chemopreventive potential of isothiocyanates against carcinogen-induced tumors. The A/J mouse strain is particularly susceptible to lung carcinogens, making it a valuable model for studying lung cancer. For instance, A/J mice have been used to investigate the ability of isothiocyanates like PEITC to inhibit lung tumorigenesis induced by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a compound structurally related to this compound. nih.govresearchgate.net

The Fischer 344 (F344) rat is another widely used model in toxicology and carcinogenicity studies. nih.gov Research in F344 rats has been crucial in elucidating the metabolic activation of NNK and the subsequent formation of DNA adducts in target tissues like the liver and lungs. nih.gov These models allow for structure-activity relationship studies, which help identify the chemical features of isothiocyanates that are most effective at inhibiting carcinogenesis. researchgate.net

Biomarker analysis in animal tissues is a key component of in vivo studies to provide mechanistic insights and evidence of a compound's effect. For compounds related to the 4-(3-pyridyl)butyl structure, the formation of DNA adducts is a critical biomarker of genotoxicity. Metabolic activation of the carcinogen NNK leads to the formation of intermediates that bind to DNA, a process known as 4-(3-pyridyl)-4-oxobutylation. nih.gov The levels of these pyridyloxobutyl (POB) DNA adducts can be measured in the tissues of F344 rats to assess the extent of DNA damage. nih.gov

Another important biomarker is the level of carcinogen metabolites in bodily fluids. For example, the sum of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides is an established biomarker for the uptake of NNK. nih.govpmiscience.com Analyzing these biomarkers helps researchers understand how isothiocyanates may exert their chemopreventive effects, for instance, by inhibiting the metabolic activation of carcinogens or enhancing their detoxification, thereby reducing DNA adduct formation. nih.gov

Analytical Methodologies for Identification and Quantification in Biological Matrices

Accurate and sensitive analytical methods are essential for pharmacokinetic studies and for measuring the levels of isothiocyanates and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for this purpose. Specifically, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provides high sensitivity and structural confirmation for the analytes. nih.gov This method has been successfully developed for the analysis of NNAL, a metabolite of NNK, in just 1 mL of plasma, demonstrating its practicality and sensitivity for biomarker quantification. nih.gov

Similar techniques are applied to other related compounds. For example, microbore reverse-phase HPLC with on-line electrospray ionization mass spectrometry has been used to separate and detect derivatives of a structurally similar compound, 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate. nih.gov Furthermore, capillary liquid chromatography combined with microelectrospray ion trap mass spectrometry has enabled the detection of these related compounds at the low-femtomole level, showcasing the high sensitivity of modern analytical platforms. nih.gov

Interactive Table:

Chromatographic Techniques (HPLC, UHPLC, GC-MS, LC-MS/MS)

Chromatographic methods are fundamental to the analysis of isothiocyanates (ITCs), providing the means to separate and identify these compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely employed for the analysis of thermally labile and non-volatile ITCs. When coupled with various detectors, these techniques offer high sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile ITCs or those that can be derivatized to increase their volatility. The coupling of GC with a mass spectrometer allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable technique for the trace-level quantification of ITCs and their metabolites in complex biological matrices like urine and plasma. researchgate.net The high selectivity and sensitivity of LC-MS/MS are achieved by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix.

Table 1: Exemplary Chromatographic Conditions for Isothiocyanate Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application Example |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Gradient of water and acetonitrile | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Simultaneous determination of various plant-derived isothiocyanates. mostwiedzy.pl |

| UHPLC | Reversed-phase C18 | Gradient of water and acetonitrile | Mass Spectrometry (MS) | Analysis of isothiocyanate metabolites in biological fluids. nih.gov |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) | Quantification of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) after purification. nih.gov |

| LC-MS/MS | Reversed-phase C18 | Gradient of aqueous buffer and organic solvent (e.g., methanol or acetonitrile) | Tandem Mass Spectrometry (Multiple Reaction Monitoring) | Quantification of isothiocyanate metabolites in human urine. researchgate.net |

Derivatization Strategies for Enhanced Detection

To improve the chromatographic properties and detection sensitivity of isothiocyanates, derivatization strategies are often employed. These chemical modifications can enhance the stability of the analyte and introduce a chromophore or fluorophore for more sensitive detection by UV or fluorescence detectors.

A common derivatization reagent for isothiocyanates is N-acetyl-L-cysteine (NAC). The reaction between the isothiocyanate group and the thiol group of NAC forms a stable dithiocarbamate (B8719985) conjugate, which can be readily analyzed by HPLC. nih.gov Another widely used reagent is phenyl isothiocyanate (PITC), which reacts with primary and secondary amines. scholarsresearchlibrary.com This can be particularly useful for the analysis of metabolites of this compound that may have undergone biotransformation to form amino groups. thermofisher.com

Table 2: Common Derivatization Strategies for Isothiocyanates

| Derivatizing Reagent | Analyte Functional Group | Resulting Product | Analytical Advantage | Reference |

|---|---|---|---|---|

| N-acetyl-L-cysteine (NAC) | Isothiocyanate (-NCS) | Dithiocarbamate conjugate | Increased stability and suitability for HPLC-UV/MS analysis. | mostwiedzy.pl |

| Phenyl isothiocyanate (PITC) | Primary and secondary amines (-NH2, -NHR) | Phenylthiocarbamyl (PTC) derivative | Enhanced UV absorbance for HPLC detection. | scholarsresearchlibrary.comnih.gov |

Quantification of Isothiocyanate Metabolites (Mercapturic Acids) in Biological Samples

Upon entering the body, isothiocyanates are primarily metabolized through the mercapturic acid pathway. This involves conjugation with glutathione (B108866) (GSH), followed by enzymatic degradation to cysteine and N-acetylcysteine (mercapturic acid) conjugates, which are then excreted in the urine. nih.gov The quantification of these mercapturic acid metabolites serves as a reliable biomarker for assessing exposure to the parent isothiocyanate.

The analysis of these metabolites in biological samples such as urine is typically performed using LC-MS/MS due to the complexity of the matrix and the low concentrations of the analytes. nih.gov For instance, methods have been developed for the analysis of metabolites of the structurally related tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in human urine. nih.gov These methods can be adapted for the quantification of the mercapturic acid derivatives of this compound. A global profiling approach using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry has also been developed to identify a wide range of mercapturic acids in urine. nih.govchemrxiv.org

Computational and Theoretical Approaches to Understand Activity

Computational and theoretical methods are increasingly utilized to predict the biological activity of compounds and to understand their mechanisms of action at a molecular level.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is extensively used to predict the binding of ligands to the active sites of proteins and other biological macromolecules. Given the structural similarity of this compound to nicotine and its derivatives, nicotinic acetylcholine receptors (nAChRs) are likely biological targets. nih.gov

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govnih.gov These simulations can be used to study the stability of ligand-receptor complexes predicted by molecular docking and to elucidate the key interactions that govern binding. For example, molecular docking and dynamics simulations have been used to investigate the interactions of tobacco smoke constituents like nicotine and NNK with α4β2 and α7 nAChRs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. wur.nl These models are expressed as mathematical equations that can be used to predict the activity of new, untested compounds.

QSAR studies on isothiocyanates have identified several physicochemical properties that are key to their biological activity. These include factors related to the partial charge, polarity, reactivity, and shape of the molecules. wur.nlresearchgate.net For instance, a QSAR study on the antimicrobial activity of 26 different isothiocyanates found that these properties were crucial in determining their effectiveness against both Gram-negative and Gram-positive bacteria. wur.nlresearchgate.net Such models can be instrumental in designing novel isothiocyanate derivatives with enhanced biological activities. nih.gov

Table 4: Key Physicochemical Properties in Isothiocyanate QSAR Models

| Property Category | Specific Descriptors | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Partial charge on specific atoms | Affects electrostatic interactions with biological targets. | wur.nlresearchgate.net |

| Topological | Molecular connectivity indices | Relates to the overall shape and size of the molecule. | wur.nlresearchgate.net |

| Steric | Molar refractivity, volume | Influences how the molecule fits into a binding site. | wur.nlresearchgate.net |

| Thermodynamic | LogP (lipophilicity) | Impacts membrane permeability and distribution. | wur.nlresearchgate.net |

Future Research Directions for 4 3 Pyridyl Butyl Isothiocyanate

Elucidation of Undiscovered Molecular Targets and Pathways

While the general mechanisms of isothiocyanates (ITCs), such as inducing apoptosis and cell cycle arrest, are broadly recognized, the specific molecular landscape for 4-(3-Pyridyl)butyl isothiocyanate remains largely unexplored. nih.gov Future research must move beyond these generalized effects to identify novel and specific molecular targets and the subsequent signaling pathways this particular compound modulates.

A primary area of investigation stems from the known ability of the related compound, 3-pyridyl-isothiocyanate, to act as a potent hydrogen sulfide (B99878) (H₂S) donor. nih.gov The electron-deficient nature of the pyridine (B92270) ring is understood to amplify the electrophilicity of the isothiocyanate group, facilitating H₂S release in the presence of endogenous thiols like L-Cysteine. nih.gov This H₂S-releasing capability has been linked to cardioprotective effects through the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.gov A crucial future direction is to determine if this compound shares this H₂S-donating property and to what extent. Research should aim to quantify its H₂S release capacity and investigate the downstream effects on mitoKATP channels and other potential targets within cellular respiration and anti-apoptotic pathways. nih.gov

Furthermore, proteomics-based approaches could be employed to identify direct protein adducts formed by this compound within human cells. Studies on other ITCs have successfully used this method to identify numerous protein targets, revealing that ITCs can bind to proteins beyond just cysteine residues. researchgate.net Identifying the unique set of proteins that this compound interacts with could uncover previously unknown mechanisms of action and explain its specific biological activities.

Investigation of Combination Strategies with Other Bioactive Compounds for Mechanistic Synergy

Exploring the synergistic potential of this compound with other bioactive compounds is a critical research avenue. The efficacy of many therapeutic agents can be enhanced when used in combination, potentially allowing for lower concentrations and mitigating off-target effects.

A study involving a synthetic pyridyl-containing ITC, 2-(2-pyridyl) ethyl ITC (PY-ITC), demonstrated that its impact on gene expression was significantly more pronounced in the presence of a phosphatidylinositol-3-kinase (PI3K) inhibitor. nih.govacs.org This highlights the importance of the PI3K/AKT signaling pathway in mediating the effects of ITCs and provides a strong rationale for investigating similar combination strategies for this compound. nih.govacs.org Future studies should assess its efficacy when combined with inhibitors of key survival pathways, such as PI3K/AKT/mTOR, in various cancer cell lines.

Moreover, research on other ITCs, such as 4-(methylthio)butyl isothiocyanate (erucin), has shown efficacy across breast cancer cells with different receptor statuses. nih.gov This suggests that this compound could be combined with targeted therapies, such as HER2 inhibitors or hormonal therapies, to potentially overcome resistance or enhance treatment efficacy. Investigating these combinations could lead to novel, more effective therapeutic regimens.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

To accurately validate the mechanisms of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. The development and application of advanced in vitro and in vivo models that better recapitulate human physiology and disease states are essential. mdpi.com

Advanced in vitro models such as three-dimensional (3D) tumor spheroids, organ-on-a-chip (OOC) platforms, and 3D bioprinted tissues offer a more realistic tumor microenvironment compared to 2D models. mdpi.commdpi.com These systems can provide deeper insights into drug efficacy, penetration, and the complex interactions between different cell types. mdpi.com For instance, given the potential cardioprotective effects suggested by related compounds nih.gov, a heart-on-a-chip model could be used to study the specific effects of this compound on cardiac tissue in a physiologically relevant context. mdpi.com Similarly, 3D bioprinted cancer models could be used for higher-throughput screening of the compound's anticancer effects and its combinations with other drugs. mdpi.com

In vivo, the use of more sophisticated animal models is necessary. This includes patient-derived xenograft (PDX) models, which better maintain the characteristics of the original human tumor, and genetically engineered mouse models (GEMMs) that can mimic specific aspects of human diseases. These advanced models will be crucial for validating the therapeutic potential and understanding the in vivo mechanisms of this compound before any consideration for clinical application.

Exploration of Specific Pyridyl-Isothiocyanate Interactions beyond General Isothiocyanate Effects

The pyridine ring, in particular, warrants specific investigation. Its electron-deficient nature is known to enhance the reactivity of the ITC group. nih.gov However, the pyridyl group itself may have specific interactions with biological targets through mechanisms such as hydrogen bonding or π-π stacking. These interactions could influence the compound's cellular uptake, subcellular localization, and binding affinity to specific proteins, thereby distinguishing its activity from other alkyl or aryl ITCs. researchgate.netnih.gov

Q & A

Q. What unresolved questions exist regarding the dual role of isothiocyanates as pro-oxidants and antioxidants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.